Flusoxolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

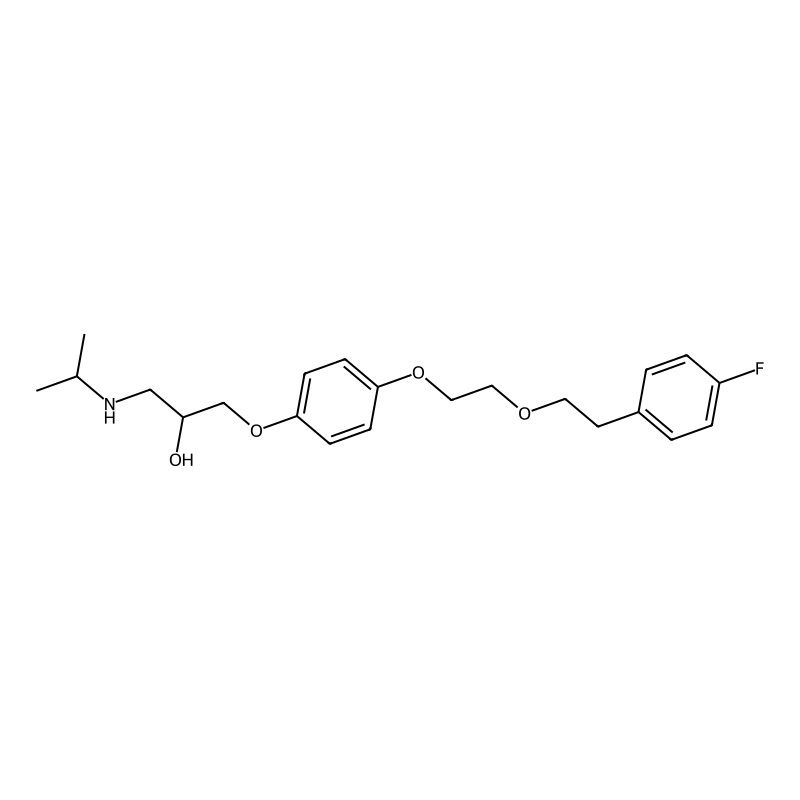

Flusoxolol is a synthetic compound classified as a beta-blocker, primarily designed for cardiovascular applications. It acts as a selective antagonist of the beta-1 adrenergic receptor, which plays a crucial role in regulating heart rate and myocardial contractility. The compound's structure features a 4-fluorophenyl moiety, contributing to its pharmacological properties. Flusoxolol is used in the management of conditions such as hypertension and arrhythmias by decreasing heart rate and myocardial oxygen demand, ultimately leading to improved cardiac function in affected patients .

- Oxidation: This process can convert Flusoxolol into various metabolites, which may exhibit different pharmacological activities. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Under specific conditions, Flusoxolol can be reduced to yield different derivatives. Lithium aluminum hydride is often employed as a reducing agent for such transformations.

- Substitution: The aromatic ring in Flusoxolol can participate in electrophilic substitution reactions, typically using reagents like bromine or chlorine under acidic conditions.

These reactions can lead to the formation of various oxidized or reduced derivatives, which may have distinct therapeutic profiles.

Flusoxolol's primary biological activity is its selective blockade of beta-1 adrenergic receptors. This mechanism results in:

- Decreased Heart Rate: By inhibiting the effects of catecholamines on the heart, Flusoxolol reduces heart rate and myocardial contractility.

- Lowered Blood Pressure: The compound helps manage hypertension by decreasing cardiac output and peripheral vascular resistance.

Research indicates that Flusoxolol may also influence cellular processes related to receptor interactions, making it a valuable model compound for studying beta-blocker mechanisms .

Flusoxolol can be synthesized through a multi-step process:

- Formation of Intermediate: The reaction of 4-fluorophenyl ethanol with ethylene oxide yields 2-(4-fluorophenyl)ethoxyethanol.

- Final Synthesis: This intermediate is then reacted with 4-hydroxyphenoxypropanolamine under basic conditions to produce Flusoxolol.

For industrial production, these synthetic routes are scaled up using high-pressure reactors and continuous flow systems to optimize yield and purity .

Flusoxolol has several applications across different fields:

- Medicine: Primarily used in treating cardiovascular diseases such as hypertension and arrhythmias.

- Scientific Research: Employed as a model compound to study beta-blocker interactions and mechanisms, contributing to the development of new pharmaceuticals.

- Industry: Utilized in the formulation of new beta-blockers and related drugs aimed at enhancing cardiovascular health .

Flusoxolol has been studied for its interactions with various biological systems:

- Beta-Adrenergic Receptors: Its selective action on beta-1 adrenergic receptors makes it a key compound for understanding receptor pharmacology.

- Cellular Responses: Research has explored how Flusoxolol influences cellular processes mediated by beta-adrenergic signaling pathways, providing insights into its therapeutic effects .

Studies have also examined potential interactions with other drugs, assessing how Flusoxolol's pharmacokinetics may be affected by concurrent medications.

Several compounds share structural or functional similarities with Flusoxolol, including:

| Compound Name | Structure Similarity | Primary Use |

|---|---|---|

| Propranolol | Aryloxypropanamine | Hypertension, anxiety |

| Atenolol | Beta-blocker | Hypertension, angina |

| Metoprolol | Beta-blocker | Hypertension, heart failure |

| Bisoprolol | Beta-blocker | Hypertension, heart failure |

Uniqueness of Flusoxolol:

Flusoxolol is distinguished by its specific selectivity for beta-1 adrenergic receptors compared to other beta-blockers that may exhibit non-selective actions or varying degrees of selectivity towards beta-2 receptors. This selectivity makes it particularly useful for patients who require targeted therapy without the side effects associated with non-selective beta-blockade .

Flusoxolol, a selective beta-1 receptor blocker with the chemical formula C22H30FNO4, represents a significant achievement in pharmaceutical synthesis [1] [2]. The compound's complex structure necessitates carefully designed multi-step synthetic approaches to achieve efficient production with high purity and stereochemical control [2]. The synthesis of Flusoxolol typically employs convergent synthesis strategies, where multiple fragments are synthesized separately and then combined in later stages, allowing for parallel workflows and greater efficiency when dealing with this complex molecular target [8].

Linear synthesis approaches may also be utilized for Flusoxolol production, offering straightforward scale-up and simpler process development, though they typically result in lower overall yields due to the accumulation of impurities across multiple steps [8]. Telescoped synthesis, where multiple reactions are performed without intermediate isolation, has emerged as a particularly valuable strategy for Flusoxolol synthesis, reducing purification steps and potentially increasing overall yield [8] [13].

The selection of an appropriate synthetic strategy for Flusoxolol must balance considerations of yield, purity, stereochemical control, and industrial scalability [8] [14]. Each approach presents distinct advantages and challenges that must be carefully evaluated in the context of the specific production requirements and available resources [8].

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Convergent Synthesis | Multiple fragments synthesized separately then combined | Efficiency for complex targets, parallel workflows | Complex final coupling steps, timing of fragment synthesis |

| Linear Synthesis | Sequential transformations from starting material to product | Straightforward scale-up, simpler process development | Lower overall yield, accumulation of impurities |

| Telescoped Synthesis | Multiple reactions performed without intermediate isolation | Reduced purification steps, higher overall yield | Compatibility issues, complex reaction monitoring |

| Protecting Group Strategy | Selective protection/deprotection to control reactivity | High selectivity, controlled functionalization | Additional steps, atom economy concerns |

| Chiral Pool Approach | Starting from naturally occurring chiral compounds | Inherent stereochemistry, reduced chiral resolution needs | Limited availability of starting materials, structural constraints |

Key Intermediate Compounds in Flusoxolol Synthesis

The synthesis of Flusoxolol involves several key intermediate compounds that serve as crucial building blocks in constructing the final molecular architecture [2] . The core structure of Flusoxolol contains an aryloxypropanolamine scaffold, which is characteristic of many beta-blocker compounds [2] . This structural element is typically introduced through the nucleophilic opening of epoxides, a reaction that allows for the controlled introduction of the required stereochemistry .

Fluorinated aromatic intermediates represent another essential component in Flusoxolol synthesis, contributing to the compound's metabolic stability [2] . These intermediates are typically prepared through electrophilic fluorination reactions or nucleophilic aromatic substitution (SNAr) processes, depending on the specific synthetic route employed . The 4-fluorophenyl moiety in Flusoxolol is a critical structural feature that influences its pharmacological properties [2] .

Chiral alcohols serve as stereochemical control elements in Flusoxolol synthesis, with their preparation often involving asymmetric reduction reactions or enzymatic resolution processes to establish the required stereochemistry [10] [16]. The stereocenter at the C-20 position of Flusoxolol (as indicated by its absolute configuration) is particularly important for its biological activity [2] [7].

| Intermediate Type | Role in Synthesis | Synthetic Approach |

|---|---|---|

| Aryloxypropanolamines | Core structure of beta-blockers | Nucleophilic opening of epoxides |

| Fluorinated Aromatics | Enhanced metabolic stability | Electrophilic fluorination or SNAr reactions |

| Chiral Alcohols | Stereochemical control elements | Asymmetric reduction or enzymatic resolution |

| Protected Amines | Selective functionalization points | Reductive amination followed by protection |

| Functionalized Ethers | Linker groups in complex structures | Williamson ether synthesis or alkoxylation |

The synthesis of Flusoxolol also involves functionalized ether intermediates, which serve as linker groups in the complex molecular structure [2] . These are typically prepared through Williamson ether synthesis or alkoxylation reactions, allowing for the connection of different molecular fragments . The ethoxy-ethoxy linkage in Flusoxolol requires careful synthetic planning to ensure efficient and selective incorporation [2] [7].

Stereoselective Synthesis Challenges and Resolutions

The stereoselective synthesis of Flusoxolol presents significant challenges due to the presence of a defined stereocenter at the C-20 position, which is critical for its biological activity [2] [7]. Achieving high stereoselectivity in the synthesis of this compound requires sophisticated approaches to control the relative and absolute stereochemistry [10] [16].

Diastereoselectivity represents a primary challenge in Flusoxolol synthesis, particularly when dealing with molecules containing multiple stereocenters [10]. This challenge is typically addressed through substrate-controlled reactions, where the existing stereochemistry in the molecule directs the formation of new stereocenters through matched or mismatched interactions [10] [16]. For Flusoxolol, the control of relative stereochemistry is essential to ensure the correct spatial arrangement of functional groups [2] [16].

Enantioselectivity poses another significant challenge, particularly in the production of single enantiomer Flusoxolol from prochiral substrates [10]. This challenge is commonly addressed through the use of chiral catalysts, chiral auxiliaries, or biocatalytic approaches [10]. Asymmetric catalysis has proven particularly valuable for the stereoselective synthesis of chiral pharmaceuticals like Flusoxolol, with transition metal complexes and organocatalysts showing excellent efficacy in inducing high enantioselectivity [10] [16].

| Challenge | Description | Resolution Strategies |

|---|---|---|

| Diastereoselectivity | Control of relative stereochemistry in molecules with multiple stereocenters | Substrate-controlled reactions, matched/mismatched interactions |

| Enantioselectivity | Production of single enantiomer from prochiral substrates | Chiral catalysts, chiral auxiliaries, biocatalysis |

| Regioselectivity | Control of reaction at specific position in molecule with multiple reactive sites | Steric and electronic control, protecting groups |

| Catalyst Recovery | Efficient recovery and recycling of expensive chiral catalysts | Immobilization, continuous flow processes |

| Scale-up Issues | Maintaining stereoselectivity during industrial scale-up | Process optimization, continuous monitoring |

Regioselectivity challenges also arise in Flusoxolol synthesis, particularly when dealing with molecules containing multiple reactive sites [10]. These challenges are typically addressed through steric and electronic control mechanisms or the strategic use of protecting groups to temporarily block unwanted reaction pathways [10]. For Flusoxolol, controlling the regioselectivity of reactions is crucial for achieving the desired substitution patterns in the aromatic rings and for the selective formation of ether linkages [2] .

Scale-up issues represent a significant challenge when transitioning from laboratory-scale synthesis to industrial production of Flusoxolol [14] [16]. Maintaining stereoselectivity during scale-up requires careful process optimization and continuous monitoring to ensure consistent product quality [14] [16]. The development of robust and scalable stereoselective processes for Flusoxolol production remains an active area of research and development in pharmaceutical manufacturing [14] [16].

Process Optimization Parameters

Solvent Systems and Catalytic Conditions

The selection of appropriate solvent systems and catalytic conditions plays a crucial role in optimizing the synthesis of Flusoxolol, influencing reaction rates, selectivity, and overall efficiency [8] [17]. Solvent choice significantly impacts the solubility of reactants and products, reaction kinetics, and the stability of intermediates and catalysts [8]. For Flusoxolol synthesis, a range of solvent systems has been explored to optimize different reaction steps in the multi-step synthetic pathway [8].

Ethanol/water mixtures have emerged as particularly valuable green media for certain steps in Flusoxolol synthesis, offering environmental benefits while supporting efficient reactions under aerobic conditions with palladium/hydroquinone catalytic systems [17]. These solvent systems are especially suitable for reactions conducted at room temperature to moderate temperatures (up to 50°C), aligning with sustainable chemistry principles [17]. Acetonitrile, a polar aprotic solvent, has proven effective for nucleophilic substitution reactions in Flusoxolol synthesis, particularly when used with metal-catalyzed coupling reactions across a temperature range of -40 to 82°C [8] [17].

| Solvent System | Advantages | Catalytic Applications | Temperature Range (°C) |

|---|---|---|---|

| Ethanol/Water | Green medium, environmentally friendly | Pd/hydroquinone systems, aerobic conditions | rt-50 |

| Acetonitrile | Polar aprotic, good for nucleophilic substitutions | Metal-catalyzed coupling reactions | -40 to 82 |

| Tetrahydrofuran (THF) | Ethereal solvent, good for organometallic reactions | Lithium-based reactions, reductions | -80 to 66 |

| Dichloromethane (DCM) | Halogenated solvent, good for low temperature reactions | Lewis acid catalyzed reactions | -78 to 40 |

| Toluene | Aromatic solvent, good for high temperature reactions | Friedel-Crafts reactions, hydrogenations | 0 to 110 |

| Dimethylformamide (DMF) | Polar aprotic, high boiling point | Cross-coupling reactions, carbonylations | rt to 153 |

Catalytic conditions for Flusoxolol synthesis must be carefully optimized to achieve high efficiency and selectivity [8] [17]. Palladium-based catalysts have shown particular utility in various coupling reactions involved in Flusoxolol synthesis, with the specific ligand environment around the metal center playing a crucial role in determining reaction outcomes [9] [17]. Synergistic catalytic systems, such as those combining transition metals with co-catalysts or additives, have demonstrated enhanced performance in certain key transformations required for Flusoxolol production [17].

The optimization of solvent systems and catalytic conditions for Flusoxolol synthesis represents an ongoing area of research, with recent advances focusing on the development of more sustainable and efficient processes [8] [17]. Innovative approaches, such as the use of deep eutectic solvents combined with ultrasound technology, have shown promise for improving the efficiency and environmental profile of key steps in Flusoxolol synthesis [15] [17].

Temperature and Pressure Dependence in Critical Reactions

The temperature and pressure conditions employed during Flusoxolol synthesis significantly influence reaction kinetics, selectivity, and overall process efficiency [8] [18]. Understanding and optimizing these parameters is essential for developing robust and scalable production processes for this pharmaceutical compound [8] [14].

Low-temperature conditions (-78 to 0°C) are often employed in certain steps of Flusoxolol synthesis to enhance stereoselectivity and reduce side reactions [8] [18]. These conditions are particularly valuable for stereoselective reactions and organometallic additions, where precise control of reaction pathways is essential [8]. The stereoselective introduction of the hydroxyl group at the C-20 position of Flusoxolol, for example, may benefit from low-temperature conditions to achieve the desired stereochemical outcome [2] [16].

Room temperature conditions (20-25°C) represent standard conditions for many pharmaceutical processes, offering moderate reaction rates and compatibility with conventional equipment [8] [18]. Many steps in Flusoxolol synthesis can be effectively conducted at room temperature, particularly when mild conditions are required to prevent degradation of sensitive intermediates [8].

| Parameter | Effect on Reaction | Application in Synthesis |

|---|---|---|

| Low Temperature (-78 to 0°C) | Increased selectivity, reduced side reactions | Stereoselective reactions, organometallic additions |

| Room Temperature (20-25°C) | Standard conditions, moderate reaction rates | Most pharmaceutical processes, mild conditions |

| Elevated Temperature (50-100°C) | Increased reaction rates, potential side reactions | Nucleophilic substitutions, condensations |

| High Temperature (>100°C) | Rapid reactions, thermal decomposition risk | Thermal cyclizations, eliminations |

| Ambient Pressure | Standard conditions, conventional equipment | Most laboratory and industrial processes |

| Moderate Pressure (1-10 bar) | Enhanced reaction rates, suppressed volatility | Hydrogenations, carbonylations |

| High Pressure (>10 bar) | Significant volume reduction, accelerated reactions | Cycloadditions, polymerizations |

Elevated temperature conditions (50-100°C) may be employed to increase reaction rates for certain transformations in Flusoxolol synthesis, such as nucleophilic substitutions and condensation reactions [8] [18]. However, these conditions must be carefully controlled to minimize potential side reactions that could compromise product purity [8]. The formation of ether linkages in Flusoxolol, for instance, may require elevated temperatures to achieve practical reaction rates [8].

Pressure conditions also play a crucial role in certain reactions involved in Flusoxolol synthesis [11] [18]. High-pressure conditions (>10 bar) can significantly accelerate reactions with negative activation volumes, such as cycloadditions and polymerizations, by reducing molecular volumes and bringing reactive centers into closer proximity [11] [18]. For reactions involving gaseous reagents, such as hydrogenations, moderate pressure conditions (1-10 bar) can enhance reaction rates and suppress reagent volatility [11] [18].

The optimization of temperature and pressure parameters for critical reactions in Flusoxolol synthesis requires a detailed understanding of reaction mechanisms and kinetics [8] [18]. Advanced reaction engineering approaches, including computational modeling and in-situ monitoring techniques, have proven valuable for identifying optimal conditions that balance reaction efficiency, selectivity, and process safety [8] [18].

Industrial-Scale Production Techniques

Continuous Flow Reactor Applications

Continuous flow reactor technology has revolutionized the industrial-scale production of complex pharmaceutical compounds like Flusoxolol, offering numerous advantages over traditional batch processing methods [11] [13]. These reactor systems enable precise control of reaction parameters, enhanced heat and mass transfer, improved safety profiles, and increased process efficiency [11]. For Flusoxolol synthesis, continuous flow reactors provide valuable solutions to challenges associated with scaling up complex multi-step processes [11] [13].

Microreactors, characterized by their excellent heat transfer capabilities and precise residence time control, are particularly valuable for highly exothermic reactions and processes requiring fast mixing [11]. These systems can be employed for sensitive transformations in Flusoxolol synthesis, such as organometallic reactions or selective functionalization steps, where precise temperature control is critical for achieving desired selectivity [11] [13].

Tubular reactors offer scalability and effectiveness for multiphase reactions, making them suitable for sequential multistep synthesis and telescoping operations in Flusoxolol production [11] [13]. These reactor systems allow for the continuous processing of multiple reaction steps without intermediate isolation, potentially increasing overall process efficiency and reducing waste generation [11] [13].

| Reactor Type | Advantages | Applications in Synthesis |

|---|---|---|

| Microreactor | Excellent heat transfer, precise residence time | Highly exothermic reactions, fast mixing |

| Tubular Reactor | Scalable, good for multiphase reactions | Sequential multistep synthesis, telescoping |

| Packed Bed Reactor | Heterogeneous catalysis, high surface area | Solid-supported catalysts, hydrogenations |

| Membrane Reactor | Separation during reaction, continuous product removal | Reactions with product inhibition |

| Oscillatory Flow Reactor | Enhanced mixing, uniform particle suspension | Crystallizations, solid-forming reactions |

Packed bed reactors, which facilitate heterogeneous catalysis with high surface area, are well-suited for reactions involving solid-supported catalysts and hydrogenations in Flusoxolol synthesis [11]. These systems can enhance catalyst efficiency and simplify catalyst recovery, addressing challenges associated with expensive or specialized catalysts used in stereoselective transformations [10] [11].

The implementation of continuous flow reactor technology for Flusoxolol production requires careful consideration of reaction kinetics, mixing requirements, heat transfer needs, and material compatibility [11] [13]. Process analytical technology (PAT) plays a crucial role in monitoring and controlling continuous flow processes, ensuring consistent product quality and facilitating real-time process adjustments [11] [12].

Recent advances in continuous flow chemistry have expanded the range of transformations that can be effectively performed in flow reactors, including challenging reactions involving solid formation or multiphasic systems [11] [13]. These developments have further enhanced the applicability of continuous flow technology for the industrial-scale production of complex pharmaceuticals like Flusoxolol [11] [13].

Purification and Quality Control Protocols

Effective purification and rigorous quality control are essential components of industrial-scale Flusoxolol production, ensuring that the final product meets stringent purity and quality standards [12] [14]. The complex multi-step synthesis of Flusoxolol generates various impurities that must be effectively removed through appropriate purification techniques [12] [14].

Crystallization serves as a primary purification method for Flusoxolol, offering both purification and polymorphism control [12] [14]. The optimization of crystallization parameters, including seed crystal quality, cooling profiles, and solvent selection, is critical for achieving high-purity Flusoxolol with consistent physical properties [12] [14]. For industrial-scale production, crystallization processes must be carefully designed to ensure reproducibility and scalability [12] [14].

Chromatographic techniques play a valuable role in impurity removal and isomer separation during Flusoxolol purification [12]. While column chromatography may be employed at laboratory scale, more efficient and cost-effective chromatographic methods are typically developed for industrial-scale production, considering factors such as stationary phase cost, solvent consumption, and throughput [12] [14].

| Technique | Application | Industrial Scale Considerations |

|---|---|---|

| Crystallization | Primary purification, polymorphism control | Seed crystal quality, cooling profiles, solvent selection |

| Chromatography | Impurity removal, isomer separation | Stationary phase cost, solvent consumption, throughput |

| Distillation | Volatile component separation | Energy requirements, thermal stability, fractional efficiency |

| Extraction | Phase separation, impurity removal | Solvent selection, partition coefficients, phase separation |

| Filtration | Solid-liquid separation | Filter aid selection, cake washing procedures |

| Analytical HPLC | Purity determination, impurity profiling | Method validation, system suitability, reference standards |

| Mass Spectrometry | Structural confirmation, impurity identification | Sample preparation, ionization efficiency, detection limits |

| NMR Spectroscopy | Structural elucidation, stereochemical analysis | Sample concentration, solvent selection, acquisition parameters |

Quality control protocols for Flusoxolol production encompass a comprehensive suite of analytical techniques to ensure product identity, purity, and consistency [12]. Analytical high-performance liquid chromatography (HPLC) serves as a cornerstone technique for purity determination and impurity profiling, requiring careful method validation, system suitability testing, and appropriate reference standards [12]. Mass spectrometry provides valuable capabilities for structural confirmation and impurity identification, with considerations for sample preparation, ionization efficiency, and detection limits [12].

Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in structural elucidation and stereochemical analysis of Flusoxolol, requiring attention to sample concentration, solvent selection, and acquisition parameters [12]. This technique is particularly valuable for confirming the correct stereochemistry at the C-20 position of Flusoxolol, which is critical for its biological activity [2] [12].